Cas no 1034138-15-2 (3-Cyclopentylthiophene-2-boronic acid pinacol ester)

3-Cyclopentylthiophene-2-boronic acid pinacol ester is a specialized boronic ester derivative used primarily in Suzuki-Miyaura cross-coupling reactions. Its cyclopentyl-thiophene backbone provides steric and electronic modulation, enhancing reactivity and selectivity in aryl-aryl bond formations. The pinacol ester group improves stability, facilitating handling and storage under ambient conditions. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of thiophene-based scaffolds is required. Its compatibility with diverse reaction conditions and high purity make it a reliable intermediate for constructing complex heterocyclic systems. Suitable for controlled synthesis of conjugated polymers or bioactive molecules, it offers consistent performance in demanding synthetic applications.
3-Cyclopentylthiophene-2-boronic acid pinacol ester structure
1034138-15-2 structure
Product Name:3-Cyclopentylthiophene-2-boronic acid pinacol ester
CAS No:1034138-15-2
MF:C15H23BO2S
MW:278.22
CID:5144498
PubChem ID:129959150
Update Time:2025-08-05

3-Cyclopentylthiophene-2-boronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclopentylthiophene-2-boronic acid pinacol ester
    • 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1034138-15-2
    • Inchi: 1S/C15H23BO2S/c1-14(2)15(3,4)18-16(17-14)13-12(9-10-19-13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3
    • InChI Key: JXNHEHHCDIYVSK-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1SC=CC=1C1CCCC1

Computed Properties

  • Exact Mass: 278.1511813g/mol
  • Monoisotopic Mass: 278.1511813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.7Ų

3-Cyclopentylthiophene-2-boronic acid pinacol ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C907615-5mg
3-Cyclopentylthiophene-2-boronic acid pinacol ester
1034138-15-2 95%
5mg
¥1,141.20 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C907615-25mg
3-Cyclopentylthiophene-2-boronic acid pinacol ester
1034138-15-2 95%
25mg
¥3,474.00 2022-09-02

Additional information on 3-Cyclopentylthiophene-2-boronic acid pinacol ester

3-Cyclopentylthiophene-2-boronic Acid Pinacol Ester (CAS No. 1034138-15-2)

The compound 3-Cyclopentylthiophene-2-boronic acid pinacol ester, identified by the CAS number 1034138-15-2, is a significant molecule in the field of organic synthesis and materials science. This compound belongs to the class of boronic acid pinacol esters, which are widely used as intermediates in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The structure of this compound consists of a thiophene ring substituted with a cyclopentyl group at the 3-position and a boronic acid pinacol ester group at the 2-position.

The thiophene ring is a five-membered aromatic heterocycle containing one sulfur atom, which imparts unique electronic properties to the molecule. The cyclopentyl substituent at the 3-position introduces steric bulk and enhances the molecule's stability. The boronic acid pinacol ester group at the 2-position is highly reactive and serves as a key functional group for various cross-coupling reactions. This combination of structural features makes 3-Cyclopentylthiophene-2-boronic acid pinacol ester an ideal candidate for applications in organic synthesis, particularly in the construction of complex molecules and materials with tailored properties.

Recent advancements in organometallic chemistry have highlighted the importance of boronic acid pinacol esters as versatile building blocks. The Suzuki-Miyaura coupling reaction, which involves the coupling of boronic acids with aryl halides in the presence of palladium catalysts, has become a cornerstone in modern organic synthesis. The use of pinacol esters as protecting groups for boronic acids has further expanded their utility, enabling precise control over reactivity and selectivity in these reactions.

In addition to its role in cross-coupling reactions, 3-Cyclopentylthiophene-2-boronic acid pinacol ester has shown potential in the synthesis of functional materials. Thiophene-based materials are known for their applications in optoelectronics due to their conjugated π-systems and tunable electronic properties. The incorporation of a cyclopentyl group into the thiophene ring can modulate these properties, making this compound a valuable precursor for materials with enhanced performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthesis of 3-Cyclopentylthiophene-2-boronic acid pinacol ester typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiophene ring, substitution reactions to introduce the cyclopentyl group, and subsequent functionalization to install the boronic acid pinacol ester group. These steps require careful optimization to ensure high yields and purity of the final product.

One area of active research involving this compound is its application in drug discovery. Boronic acids and their derivatives are increasingly being explored as potential bioactive molecules due to their ability to participate in diverse chemical transformations. The unique combination of a thiophene ring and a cyclopentyl group in this compound may confer it with interesting pharmacological properties, making it a promising candidate for further investigation.

Furthermore, recent studies have demonstrated that thiophene-based compounds can exhibit anti-inflammatory and antioxidant activities. These findings suggest that 3-Cyclopentylthiophene-2-boronic acid pinacol ester could be a valuable lead compound for developing novel therapeutic agents. However, additional research is required to fully elucidate its biological activity and mechanism of action.

In conclusion, 3-Cyclopentylthiophene-2-boronic acid pinacol ester (CAS No. 1034138-15-2) is a versatile compound with significant potential in organic synthesis, materials science, and drug discovery. Its unique structure combines the reactivity of boronic acid pinacol esters with the electronic properties of thiophenes substituted with cyclopentyl groups. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing both academic and industrial chemistry.

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